molecular formula C13H17N3O2 B2525538 4-(2-aminoethyl)-5-(4-methoxybenzyl)-1,2-dihydro-3H-pyrazol-3-one CAS No. 881041-03-8

4-(2-aminoethyl)-5-(4-methoxybenzyl)-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B2525538
CAS No.: 881041-03-8
M. Wt: 247.298
InChI Key: XYQDCQGCIZEAJF-UHFFFAOYSA-N
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Description

4-(2-aminoethyl)-5-(4-methoxybenzyl)-1,2-dihydro-3H-pyrazol-3-one is a useful research compound. Its molecular formula is C13H17N3O2 and its molecular weight is 247.298. The purity is usually 95%.
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Scientific Research Applications

Hydrogen Bonding and Molecular Structures

The research demonstrates the molecule's involvement in hydrogen bonding and molecular structuring. For instance, studies on closely related compounds have revealed the formation of hydrogen-bonded chains and aggregates, showcasing the compound's potential in contributing to the understanding of molecular interactions and crystal engineering (Abonía et al., 2007).

Synthesis and Characterization of Derivatives

Several studies focus on the synthesis and characterization of pyrazole and pyrazolo[1,5-a]pyrimidine derivatives, highlighting the compound's role in developing new chemical entities with potential biological activities. For example, the synthesis and cytotoxic evaluation of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides against Ehrlich Ascites Carcinoma cells indicate its utility in medicinal chemistry (Hassan et al., 2014).

Antioxidant and Enzyme Inhibitory Activities

The compound and its derivatives have been evaluated for antioxidant and enzyme inhibitory activities, suggesting its application in discovering new therapeutic agents. Research into Schiff bases containing 1,2,4-triazole and pyrazole rings shows significant α-glucosidase inhibitory potentials and potent antioxidant properties, underscoring its potential in drug discovery (Pillai et al., 2019).

Applications in Material Science

The compound's derivatives have also been explored for their applications in material science, such as in the synthesis of Tetrahydrobenzo[b]pyran Derivatives, indicating its utility in the development of new materials with potential industrial applications (Jin et al., 2004).

Antiproliferative Activities

Further, there is significant interest in the antiproliferative activities of the compound's derivatives, especially against cancer cell lines. The synthesis of phenyl-6,8-dihydropyrazolo[3,4-b][1,4]diazepin-7(1H)-one derivatives and their evaluation against melanoma and hematopoietic cell lines highlight the compound's potential in oncology research (Kim et al., 2011).

Properties

IUPAC Name

4-(2-aminoethyl)-5-[(4-methoxyphenyl)methyl]-1,2-dihydropyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2/c1-18-10-4-2-9(3-5-10)8-12-11(6-7-14)13(17)16-15-12/h2-5H,6-8,14H2,1H3,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYQDCQGCIZEAJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=C(C(=O)NN2)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.